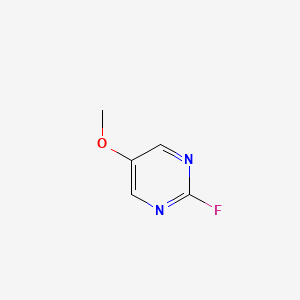
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfanyl)-2,3-dihydropyridazin-3-one, also known as 6-MS-DHP, is an organic compound with a unique structure that has been studied for its potential applications in a variety of fields. 6-MS-DHP has been used in the synthesis of a wide range of compounds, including drugs, polymers, and other materials. It has also been studied for its potential as a therapeutic agent due to its ability to interact with various proteins and enzymes.
Aplicaciones Científicas De Investigación
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been studied for its potential applications in a variety of fields. It has been used in the synthesis of a wide range of compounds, including drugs, polymers, and other materials. It has also been studied for its potential as a therapeutic agent due to its ability to interact with various proteins and enzymes. 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antidepressants. It has also been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation.
Mecanismo De Acción
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been studied for its potential as a therapeutic agent due to its ability to interact with various proteins and enzymes. It is believed to interact with specific enzymes and proteins, such as cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one may also interact with other enzymes, such as glutathione S-transferase (GST) and NADPH oxidase, which are involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It has been shown to inhibit the growth of several cancer cell lines, including human breast cancer cells, human ovarian cancer cells, and human melanoma cells. In addition, 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has been shown to reduce inflammation in a variety of animal models. It has been shown to reduce inflammation in rat models of colitis and to reduce inflammation in mice models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it is relatively stable, making it suitable for long-term storage. However, 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Direcciones Futuras
The potential future directions for 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one are numerous. It could be further studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. It could also be studied for its potential to interact with other proteins and enzymes, such as those involved in the regulation of oxidative stress. In addition, 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one could be studied for its potential to be used in the synthesis of a variety of drugs, polymers, and other materials. Finally, 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one could be studied for its potential to be used in the development of new therapeutic agents.
Métodos De Síntesis
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one can be synthesized in a variety of ways, including condensation of ethyl acetoacetate and 2-methylthiophene-3-carboxaldehyde, as well as the condensation of 2-methylthiophene-3-carboxaldehyde and ethyl acetoacetate with sodium ethoxide in ethanol. The condensation of ethyl acetoacetate and 2-methylthiophene-3-carboxaldehyde is the most common method for synthesizing 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one. The reaction yields a mixture of the desired product and byproducts, which must be separated and purified to obtain pure 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(methylsulfanyl)-2,3-dihydropyridazin-3-one involves the reaction of 2,3-dihydropyridazine-3-one with methylsulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2,3-dihydropyridazine-3-one", "Methylsulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the 2,3-dihydropyridazine-3-one to a solution of the base in the solvent.", "Slowly add the methylsulfonyl chloride to the reaction mixture while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with a suitable organic solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
Número CAS |
66089-72-3 |
Nombre del producto |
6-(methylsulfanyl)-2,3-dihydropyridazin-3-one |
Fórmula molecular |
C5H6N2OS |
Peso molecular |
142.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)
